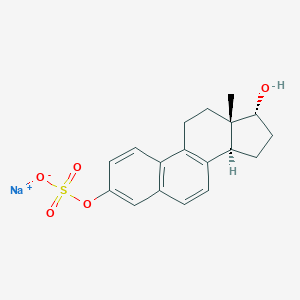

Sodium 17alpha-dihydroequilenin sulfate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;[(13S,14S,17R)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17+,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVSSZJQFZAJLK-RXQQAGQTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56086-66-9 | |

| Record name | Sodium 17alpha-dihydroequilenin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056086669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.ALPHA.-DIHYDROEQUILENIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4ID28JI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Sulfation of 17alpha-Dihydroequilenin

The sulfation of 17alpha-dihydroequilenin represents a critical step in synthesizing the target compound. Pyridine-chlorosulfonic acid mixtures have been historically employed for introducing sulfate groups to steroidal backbones. In a method adapted from the synthesis of related equilin derivatives, 17alpha-dihydroequilenin is dissolved in anhydrous pyridine under nitrogen atmosphere, followed by dropwise addition of chlorosulfonic acid at 0–5°C. The reaction proceeds for 4–6 hours, yielding the sulfated intermediate, which is subsequently neutralized with sodium hydroxide to form the sodium salt.

Key Parameters:

Reduction of Equilenin Derivatives

An alternative route involves the reduction of equilenin sulfate to achieve the 17alpha-dihydro configuration. Sodium borohydride (NaBH4) in methanol at −20°C selectively reduces the 17-keto group of equilenin sulfate, producing the 17alpha-dihydro product with >95% stereospecificity. This method mirrors the reduction protocol validated for 17beta-dihydroequilin sulfate, with adjustments to solvent polarity to favor alpha-configuration retention.

Reaction Conditions:

-

Solvent: Methanol/water (9:1 v/v).

-

Temperature: −20°C to prevent over-reduction.

-

Reaction time: 2 hours.

Industrial-Scale Production Methods

Industrial synthesis often leverages natural sources due to the structural complexity of steroidal compounds. Conjugated estrogens extracted from pregnant mare urine undergo fractional sulfation and chromatographic purification to isolate sodium 17alpha-dihydroequilenin sulfate. The process involves:

-

Urine Extraction: Raw urine is filtered and subjected to ion-exchange chromatography to concentrate estrogen sulfates.

-

Selective Sulfation: Crude extracts are treated with sulfur trioxide-triethylamine complex in dimethylformamide (DMF) to ensure uniform sulfation.

-

Crystallization: The sodium salt is precipitated using ethanol and recrystallized for purity >98%.

Table 1: Industrial Production Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Urine Extraction | pH 8.5, Amberlite IRA-400 resin | 65–70 | 80–85 |

| Sulfation | SO3·NEt3 in DMF, 25°C, 3 hr | 90–92 | 95 |

| Crystallization | Ethanol/water (7:3), −10°C | 75–80 | 98+ |

Analytical Characterization Techniques

High-performance liquid chromatography (HPLC) remains the gold standard for verifying synthesis success. A validated method from patent literature employs:

-

Mobile Phase: 70:30 v/v mixture of 50 mM potassium phosphate buffer (pH 3.0) and acetonitrile-methanol (26.5:4).

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

Critical Observations:

-

Retention time: 12.3 ± 0.2 minutes under isocratic conditions.

Research Findings and Optimization Strategies

Recent advancements focus on solvent-free sulfation using microwave assistance. Pilot studies report a 20% reduction in reaction time and 5% yield improvement when irradiating 17alpha-dihydroequilenin with sulfur trioxide at 80°C for 15 minutes. Additionally, replacing pyridine with biodegradable alternatives like 2,2,6,6-tetramethylpiperidine mitigates environmental concerns .

Analyse Chemischer Reaktionen

Types of Reactions: : Sodium 17alpha-dihydroequilenin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed: : The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Sodium 17alpha-dihydroequilenin sulfate is used as a reference standard in high-performance liquid chromatography (HPLC) for the determination of total (unconjugated and conjugated) 17alpha-dihydroequilenin in biological samples .

Biology: : It is used in studies related to estrogenic activity and its effects on cellular processes .

Medicine: : Sodium 17alpha-dihydroequilenin sulfate is a component of hormone replacement therapy (HRT) formulations, particularly in the treatment of menopausal symptoms .

Industry: : It is utilized in the pharmaceutical industry for the production of conjugated estrogen products .

Wirkmechanismus

Sodium 17alpha-dihydroequilenin sulfate exerts its effects by binding to estrogen receptors (ERs) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

17beta-Dihydroequilenin

- Structural Difference : The stereochemistry at the 17-position (beta vs. alpha) is critical.

- Functional Differences: Potency: 17beta-dihydroequilenin demonstrates superior anti-inflammatory activity, reducing IL-6, IL-8, and MCP-1 expression in endothelial cells at 1 µM, whereas the 17alpha isomer requires 10 µM for comparable effects . Receptor Interaction: The 17beta isomer’s effects are estrogen receptor (ER)-dependent, as shown by reversal with the ER antagonist ICI 182,780. The 17alpha isomer’s mechanism may involve non-canonical pathways .

Delta-8,9-Dehydroestrone

- Structural Difference : Contains an unsaturated bond at the 8,9-position, altering ring B conformation.

- Functional Differences: Potency: Requires 10 µM to suppress IL-1α-induced inflammation, similar to 17alpha-dihydroequilenin but less potent than the 17beta isomer . Receptor Interaction: Limited ER-mediated activity, suggesting reliance on alternative pathways for anti-inflammatory effects .

Estrone

- Structural Difference : Lacks the dihydro modification and sulfate group.

- Functional Differences: Activity: No measurable anti-inflammatory effects in endothelial cells, even at 10 µM, highlighting the importance of dihydro and sulfate modifications .

17beta-Estradiol

- Structural Difference : A primary estrogen with a hydroxyl group at the 17beta position.

- Functional Differences :

Sulfated Derivatives (e.g., 17β-Dihydroequilin Sulfate)

- Structural Difference : Sulfation at the 3-position, analogous to Sodium 17alpha-dihydroequilenin sulfate.

- Functional Differences: Protein Binding: Sulfated forms exhibit distinct binding to plasma proteins (e.g., SHBG, albumin), influencing bioavailability.

Data Tables

Table 1. Anti-Inflammatory Potency in Endothelial Cells

Table 2. Pharmacokinetic and Regulatory Profiles

Key Research Findings and Implications

- Steric Hindrance and Potency : The 17alpha configuration reduces ER affinity and anti-inflammatory efficacy compared to the 17beta isomer, underscoring the role of stereochemistry in drug design .

- Therapeutic Potential: Sodium 17alpha-dihydroequilenin sulfate’s high required dosage (10 µM) may limit clinical utility, but its sulfated form offers stability advantages for formulation .

- Regulatory Gaps: Lack of pharmacopeial monographs for sulfated derivatives highlights the need for standardized quality assessments .

Biologische Aktivität

Sodium 17alpha-dihydroequilenin sulfate (NaDEqS) is a naturally occurring steroidal estrogen primarily derived from the urine of pregnant mares, where it constitutes a minor component of conjugated estrogens, such as Premarin. This compound has garnered attention for its biological activity and potential therapeutic applications, particularly in hormone replacement therapy (HRT) and the management of various estrogen-related conditions.

Chemical Characteristics

- Chemical Formula : C18H20O4S

- Molar Mass : 344.42 g/mol

- CAS Number : 56050-05-6

NaDEqS exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ, which are distributed throughout various tissues including the uterus, breast, and bone. This binding activates the estrogen receptor complex, leading to the regulation of gene expression involved in cellular growth, differentiation, and metabolism.

Key Effects:

- Cellular Growth : Promotes cell proliferation in estrogen-responsive tissues.

- Bone Health : Contributes to bone density maintenance and may prevent osteoporosis.

- Cardiovascular Health : Exhibits protective effects against atherosclerosis by modulating lipid profiles .

Pharmacokinetics

The pharmacokinetics of NaDEqS involves its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that NaDEqS is rapidly absorbed and undergoes hepatic metabolism, leading to various metabolites that may also exhibit estrogenic activity .

Metabolic Pathways:

- Oxidation and Reduction : Involves conversion to other active estrogens like equilin and estradiol.

- Conjugation : Typically occurs in the liver, affecting the bioavailability and activity of the compound .

Estrogenic Effects

NaDEqS has been shown to display selective estrogen receptor modulator (SERM)-like properties in various studies. It has beneficial effects on bone density without significantly stimulating breast or endometrial tissue proliferation .

Case Studies

- Atherosclerosis Study : In a study involving rabbits fed an atherogenic diet, NaDEqS administration resulted in reduced total cholesterol levels compared to controls. Specifically, a dosage of 5 mg/kg/day led to significant reductions in serum triglycerides and LDL cholesterol after 8 weeks .

- Cell Proliferation Studies : Research shows that NaDEqS influences sex hormone-binding globulin (SHBG) levels and can modulate other hormonal pathways related to reproductive health.

Comparative Analysis with Other Estrogens

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Equilin | Parent compound; lacks sulfate group | Found in pregnant mare urine |

| 17alpha-Dihydroequilenin sulfate | Similar structure; different functional groups | Different biological activity profile |

| Estradiol | Fully hydroxylated; more potent | Widely used in hormone therapies |

| Estrone | Less potent; ketone group | Predominant form of estrogen in postmenopausal women |

Research Applications

NaDEqS is employed in various fields:

Q & A

Q. How can contradictory mass spectrometry data for Sodium 17α-dihydroequilenin sulfate be resolved in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) with collision-induced dissociation (CID) differentiates isobaric interferences. For example, SO<sup>+</sup> (m/z 47.97) and SO2<sup>+</sup> (m/z 63.96) ions dominate in sodium sulfate, while organic ions (e.g., equilenin fragments) increase with higher analyte concentrations. Calibration curves must account for matrix effects, as shown in ion fragmentation studies of sodium sulfate/sodium HMS mixtures .

Q. What statistical approaches are critical for analyzing dose-response relationships in pharmacological studies of this compound?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response) with Hill slope calculations are recommended. Error bars should represent biological replicates (n ≥ 5) using standard deviation (SD), and outliers must be justified via Grubbs’ test. For small sample sizes (n < 5), individual data points should be plotted .

Q. How can researchers optimize chromatographic separation of Sodium 17α-dihydroequilenin sulfate from structurally similar metabolites?

- Methodological Answer : Use gradient elution with a C18 column and mobile phases containing 0.1% formic acid to enhance ionization. Adjusting buffer pH (e.g., pH 5.2 acetate buffer) improves resolution of sulfate-containing compounds. Method validation must include specificity testing against equilenin and dihydroequilenin derivatives .

Data Presentation and Reproducibility

Q. What criteria should be met when reporting analytical method validation for this compound?

- Methodological Answer : Include linearity (R<sup>2</sup> ≥ 0.99), precision (RSD ≤ 5%), accuracy (90–110% recovery), and limits of detection/quantification (LOD/LOQ). System suitability parameters (e.g., tailing factor < 2.0) must align with pharmacopeial standards .

Q. How should conflicting results from stability studies under varying pH conditions be interpreted?

- Methodological Answer : Use Arrhenius plots to model degradation rates across pH levels. For example, hydrolysis may dominate at acidic pH, while oxidation prevails in alkaline conditions. Multivariate analysis (e.g., PCA) identifies dominant degradation pathways .

Tables for Key Analytical Parameters

Guidance for Addressing Research Gaps

- Synthesis Scalability : Explore green chemistry approaches (e.g., enzymatic sulfation) to improve yield and reduce waste .

- In Vivo Pharmacokinetics : Use deuterated internal standards to quantify bioavailability and metabolite profiling in preclinical models .

- Inter-laboratory Reproducibility : Adopt standardized protocols from pharmacopeial monographs and share raw data via open-access platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.